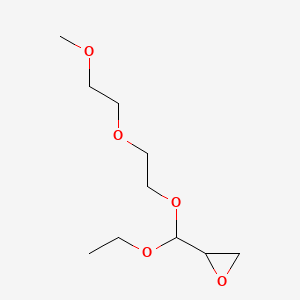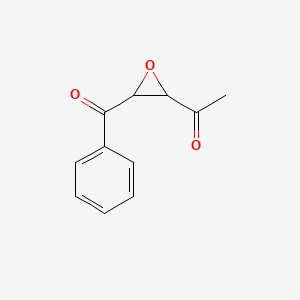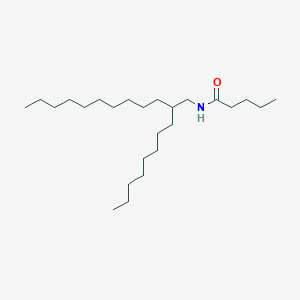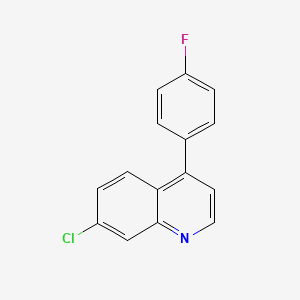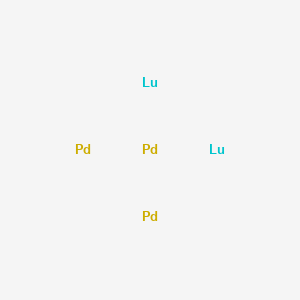
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester is a chemical compound with a complex structure that includes a propanedioic acid core and a tetrahydro-2(1H)-pyrimidinylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester typically involves the reaction of diethyl malonate with a tetrahydropyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would likely be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial production may also involve additional purification steps to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium ethoxide for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
科学的研究の応用
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester include other derivatives of propanedioic acid and tetrahydropyrimidine. These compounds share structural similarities but may differ in their functional groups and specific properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for a range of chemical reactions and interactions, making it a versatile compound for research and industrial use.
特性
CAS番号 |
169141-89-3 |
|---|---|
分子式 |
C11H18N2O4 |
分子量 |
242.27 g/mol |
IUPAC名 |
diethyl 2-(1,3-diazinan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H18N2O4/c1-3-16-10(14)8(11(15)17-4-2)9-12-6-5-7-13-9/h12-13H,3-7H2,1-2H3 |
InChIキー |
NKTTVFSQCNCCPG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C1NCCCN1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


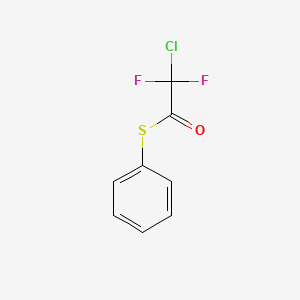
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
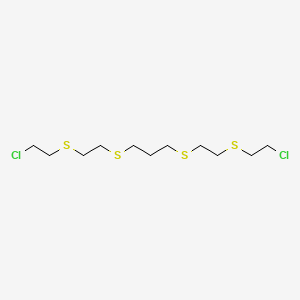
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
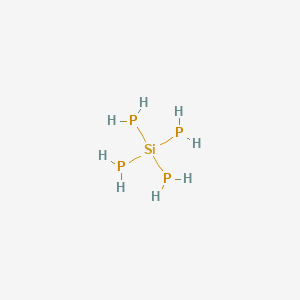
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)

